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Compound of Interest

Compound Name: Oxacyclohexadecen-2-one

Cat. No.: B1590494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used

for the analysis and characterization of Oxacyclohexadecen-2-one isomers. These

macrocyclic lactones are significant components in the fragrance industry, and their precise

identification is crucial for quality control and research. This document details the application of

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the

differentiation of these isomers, along with detailed experimental protocols and data analysis

workflows.

Introduction to Oxacyclohexadecen-2-one Isomers
Oxacyclohexadecen-2-one is a 16-membered macrocyclic lactone with a molecular formula of

C₁₅H₂₆O₂.[1][2] Isomerism in this compound primarily arises from the position and

stereochemistry (E/Z or cis/trans) of a carbon-carbon double bond within the macrocycle.

Commercially important synthetic musks, such as Habanolide® and Globalide®, are composed

of one or more of these isomers.[3] The most common isomers are those with the double bond

at the 12- or 13-position. Accurate spectroscopic analysis is essential to distinguish between

these closely related structures, as their olfactory properties and potential biological activities

can vary.

The primary isomers of focus in this guide are:

(12E)-Oxacyclohexadec-12-en-2-one (A major component of Habanolide®)
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(12Z)-Oxacyclohexadec-12-en-2-one

(13E)-Oxacyclohexadec-13-en-2-one

(13Z)-Oxacyclohexadec-13-en-2-one

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual protons (¹H NMR)

and carbons (¹³C NMR).

Predicted ¹H and ¹³C NMR Chemical Shifts
While comprehensive experimental spectra for all isomers are not readily available in published

literature, predicted data based on structure-activity relationships can provide valuable

guidance for spectral interpretation. The following tables summarize the expected chemical

shift ranges for the key nuclei in two representative isomers: (12E)-Oxacyclohexadecen-2-
one and (12Z)-Oxacyclohexadecen-2-one.[4]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Oxacyclohexadecen-2-one Isomers

Functional Group (12E)-Isomer (12Z)-Isomer

Olefinic protons (-CH=CH-) 5.2 - 5.4 5.3 - 5.5

Methylene alpha to ester

oxygen (-O-CH₂-)
4.0 - 4.2 4.0 - 4.2

Methylene alpha to carbonyl (-

CH₂-C=O)
2.2 - 2.4 2.2 - 2.4

Methylene alpha to double

bond (=C-CH₂-)
1.9 - 2.1 2.4 - 2.6

Other aliphatic methylenes (-

(CH₂)ₙ-)
1.2 - 1.7 1.2 - 1.7

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Oxacyclohexadecen-2-one Isomers
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Functional Group (12E)-Isomer (12Z)-Isomer

Carbonyl carbon (-C=O) 173 - 175 173 - 175

Olefinic carbons (-CH=CH-) 128 - 132 127 - 131

Methylene alpha to ester

oxygen (-O-CH₂-)
63 - 65 63 - 65

Methylene alpha to carbonyl (-

CH₂-C=O)
34 - 36 34 - 36

Methylene alpha to double

bond (=C-CH₂-)
32 - 34 26 - 28

Other aliphatic methylenes (-

(CH₂)ₙ-)
24 - 30 24 - 30

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol for NMR Analysis
Sample Preparation:

Dissolve 5-10 mg of the purified Oxacyclohexadecen-2-one isomer in approximately 0.6

mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16.
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Relaxation Delay: 2 seconds.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR Spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 5 seconds.

Data Processing:

Apply Fourier transformation to the raw data.

Phase and baseline correct the spectra.

Calibrate the chemical shift scale to the TMS signal.

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and

¹³C spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. For Oxacyclohexadecen-2-one isomers, key absorptions will

be due to the ester carbonyl group, the carbon-carbon double bond, and C-H bonds.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for Oxacyclohexadecen-2-one
Isomers
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Functional Group
Expected Absorption
Range

Description

C-H stretch (sp³) 2850 - 2960 Aliphatic C-H bonds

C=O stretch (ester) 1730 - 1745 Carbonyl of the lactone

C=C stretch 1640 - 1680 Alkene double bond

C-O stretch (ester) 1150 - 1250 Ester C-O bond

C-H bend (alkene)
960 - 980 (E-isomer) / 675 -

730 (Z-isomer)

Out-of-plane bending,

diagnostic for stereochemistry

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of

volatile fragrance compounds like Oxacyclohexadecen-2-one isomers. It provides separation

of the isomers and their mass-to-charge ratio, allowing for determination of molecular weight

and fragmentation patterns.

Table 4: Expected Key Mass Spectral Fragments (m/z) for Oxacyclohexadecen-2-one
Isomers

Fragment Description

238 Molecular ion [M]⁺

Varies
Fragments resulting from McLafferty

rearrangement

Varies Fragments from the loss of alkyl chains

99, 81, 67, 55
Common fragments from the cleavage of the

macrocyclic ring

Experimental Protocol for GC-MS Analysis
Sample Preparation:
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Prepare a dilute solution (e.g., 100 µg/mL) of the Oxacyclohexadecen-2-one isomer

mixture in a volatile solvent such as hexane or dichloromethane.

Gas Chromatography (GC):

GC System: Agilent 7890B or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar

capillary column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 100°C, hold for 1 minute.

Ramp: 10°C/min to 280°C.

Hold at 280°C for 10 minutes.

Mass Spectrometry (MS):

MS System: Agilent 5977B or equivalent single quadrupole or triple quadrupole mass

spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-400.

Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of

Oxacyclohexadecen-2-one isomers and the logical relationship between the different isomeric
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Caption: General workflow for the spectroscopic analysis of Oxacyclohexadecen-2-one
isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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